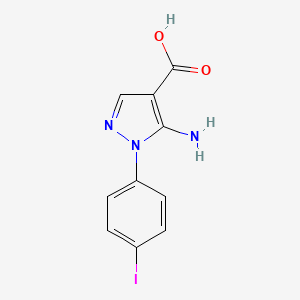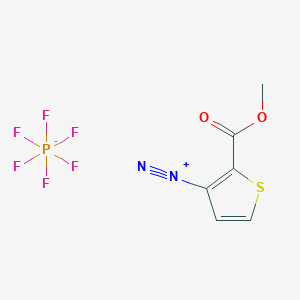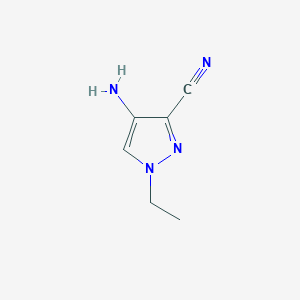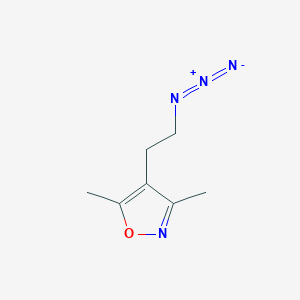
5-氨基-1-(4-碘苯基)吡唑-4-羧酸
描述
5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C10H8IN3O2 . It has a molecular weight of 329.09 .
Molecular Structure Analysis
The molecular structure of 5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid is characterized by a pyrazole ring attached to a carboxylic acid group and an iodophenyl group . The exact 3D structure might need to be determined using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Pyrazole derivatives, including 5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid, can undergo various chemical reactions. For instance, they can react with N-substituted isatins in refluxing methanol in the presence of excess sodium methoxide, leading to cyclocondensation .科学研究应用
合成药物化学中的应用
5-氨基-1-(4-碘苯基)吡唑-4-羧酸作为吡唑羧酸的衍生物,是有机化学中合成生物活性化合物的重要组成部分。这些衍生物表现出广泛的生物活性,可用作抗菌、抗癌、抗炎、抗抑郁、抗真菌、抗结核和抗病毒剂等。这些化合物在药物化学中的多功能性归因于它们的合成适用性和广泛的生物活性 (Cetin, 2020)。
在杂环化合物合成中的作用
吡唑衍生物,包括 5-氨基-1-(4-碘苯基)吡唑-4-羧酸,在杂环化合物的合成中起着重要作用。它们作为合成各种杂环化合物和染料的特权支架,展示了它们独特的反应性和从各种前体生成多功能氰亚甲基染料的温和反应条件。这使得它们在杂环和染料合成中具有不可估量的价值 (Gomaa & Ali, 2020)。
药理和治疗应用
吡唑啉衍生物的治疗应用,包括 5-氨基-1-(4-碘苯基)吡唑-4-羧酸,非常广泛。它们已表现出显着的药理作用,例如抗菌、抗炎、镇痛、抗抑郁、抗癌和其他活性。它们作为大麻素 CB1 受体拮抗剂、抗癫痫药、抗病毒药、MAO 抑制剂、抗伤害感受、杀虫剂、降压药和抗氧化剂的潜力也值得注意。这一广泛的药理活性突出了吡唑啉衍生物的治疗多功能性 (Shaaban, Mayhoub, & Farag, 2012)。
未来方向
作用机制
Target of Action
The primary target of 5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, leading to the development of several FGFR inhibitors in the clinic .
Mode of Action
5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid interacts with its targets by covalent binding . It has been designed and synthesized as a novel pan-FGFR covalent inhibitor targeting both wild-type and the gatekeeper mutants . The representative compound demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant .
Biochemical Pathways
The aberrant activation of FGFRs plays a critical role in various cancers . By inhibiting FGFRs, 5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid can potentially disrupt the biochemical pathways that lead to cancer cell proliferation .
Result of Action
The compound strongly suppressed the proliferation of various cancer cells . For instance, it demonstrated significant inhibitory activity against NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells .
生化分析
Biochemical Properties
5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutants . These interactions are characterized by the formation of strong hydrogen bonds and covalent binding, which inhibit the activity of these receptors and potentially modulate various signaling pathways involved in cell growth and differentiation.
Cellular Effects
The effects of 5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with FGFRs can lead to the inhibition of downstream signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Additionally, it can affect gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It forms covalent bonds with the active sites of FGFRs, leading to enzyme inhibition . This inhibition prevents the phosphorylation of downstream targets, thereby disrupting the signaling cascade. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of FGFR activity, resulting in significant changes in cellular function and behavior. These effects are particularly evident in in vitro studies, where the compound’s stability and activity can be closely monitored.
Dosage Effects in Animal Models
The effects of 5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid in animal models are dose-dependent. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity, highlighting the importance of careful dosage optimization in preclinical studies. Threshold effects have been observed, where a minimum effective dose is required to achieve significant biochemical and cellular effects.
Metabolic Pathways
5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid is involved in several metabolic pathways, primarily those related to its role as an FGFR inhibitor. It interacts with various enzymes and cofactors involved in the metabolism of amino acids and nucleotides . These interactions can affect metabolic flux and alter the levels of key metabolites, potentially influencing cellular energy balance and biosynthetic processes.
Transport and Distribution
Within cells and tissues, 5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s uptake into cells and its subsequent localization to target sites such as the cytoplasm and nucleus. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific cellular compartments.
Subcellular Localization
The subcellular localization of 5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with FGFRs and other regulatory proteins . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments, ensuring its effective participation in biochemical reactions and cellular processes.
属性
IUPAC Name |
5-amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN3O2/c11-6-1-3-7(4-2-6)14-9(12)8(5-13-14)10(15)16/h1-5H,12H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKIUOGHFVHQPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(2R,3R,4S,5R,6S)-4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl] acetate](/img/structure/B3039271.png)

![Methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propanoate](/img/structure/B3039274.png)



![1-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B3039283.png)


![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine](/img/structure/B3039286.png)